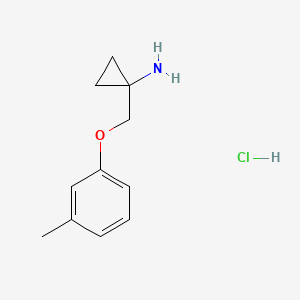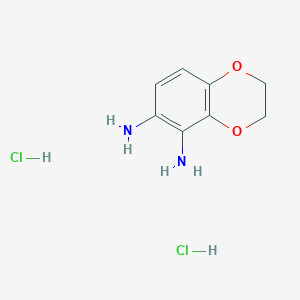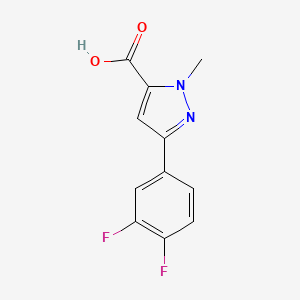
5-(3,4-Difluorophenyl)-2-methylpyrazole-3-carboxylic acid
Übersicht
Beschreibung
3,4-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a white powder .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine .Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenylboronic acid is CHBFO . Its average mass is 157.911 Da and its monoisotopic mass is 158.035065 Da .Chemical Reactions Analysis
3,4-Difluorophenylboronic acid can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
3,4-Difluorophenylboronic acid has a melting point of 305-310 °C (lit.) . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Effects on Adipose Tissue Metabolism
- 5-Methylpyrazole-3-carboxylic acid has been studied for its effects on adipose tissue metabolism. It inhibits glycerol release and affects glycogen turnover, suggesting a potential role in metabolic processes related to adipose tissue (Froesch et al., 1967).
- Similar research indicates that this compound can affect the incorporation of fructose into glycogen in adipose tissue (Froesch et al., 1967).
Synthesis and Chemical Reactions
- Research on the synthesis and reactions of various pyrazole derivatives, including those related to 5-methylpyrazole-3-carboxylic acid, provides insights into the formation of complex chemical structures and their potential applications (Kishore et al., 1999).
- Studies on copper(II) and cobalt(II) complexes of 5-methyl pyrazole-3-carboxylic acid reveal insights into the coordination behavior of this compound and its potential applications in antimicrobial activity (Santra et al., 2018).
Antimicrobial Activity
- Research on the synthesis and biological activity of pyrazole-4-carboxylic acids shows that some of these compounds exhibit antibacterial activity, particularly against gram-positive bacteria (Cecchi et al., 1984).
Pharmacological Properties
- The compound has been examined for its effect on plasma free fatty acids in humans, suggesting a role in lipid metabolism (Hollobaugh et al., 1967).
Safety and Hazards
3,4-Difluorophenylacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJAILOFVCOWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




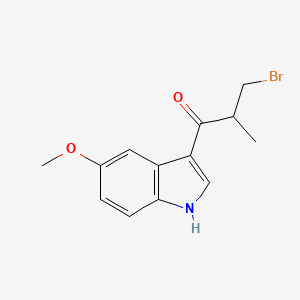
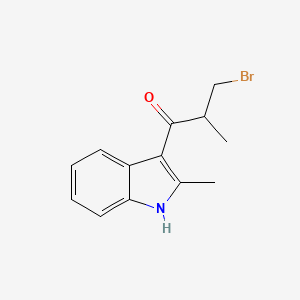
![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3082829.png)

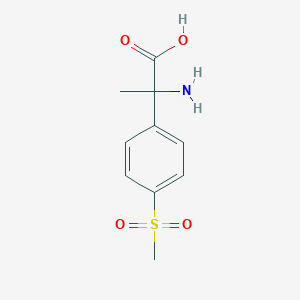
![[3,5-Bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B3082866.png)
![[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3082867.png)
